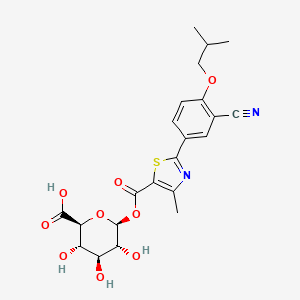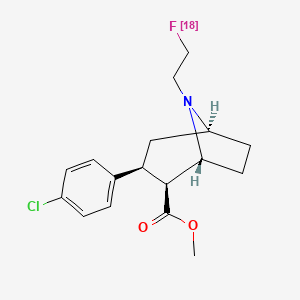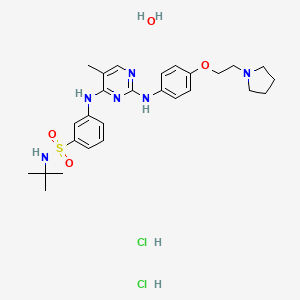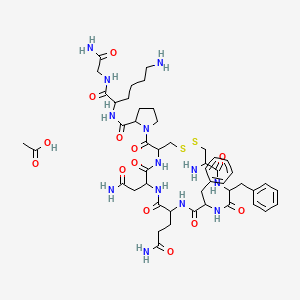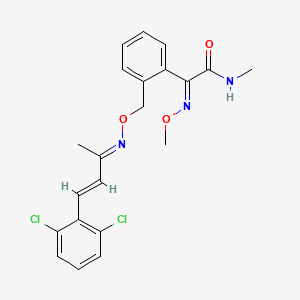
Fmoc-NH-PEG11-CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-NH-PEG11-CH2COOH is a PEG linker containing an Fmoc-protected amine and a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .
Synthesis Analysis
The synthesis of this compound involves the use of an Fmoc-protected amine and a terminal carboxylic acid . The Fmoc group can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Molecular Structure Analysis
This compound has a molecular formula of C39H59NO15 . It has a molecular weight of 781.9 g/mol .Chemical Reactions Analysis
The Fmoc group in this compound can be deprotected under basic conditions to obtain the free amine . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
This compound has a molecular weight of 781.9 g/mol . Its molecular formula is C39H59NO15 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 841.3±65.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
1. Peptide Synthesis and Modification
Fmoc-NH-PEG11-CH2COOH is extensively used in the solid-phase synthesis and modification of peptides. A study by Lu and Felix (2009) demonstrates its application in site-specific pegylation of peptides, particularly in modifying the NH2-terminus, side-chain positions, and COOH-terminus. This modification enhances the pharmacological properties of peptides, including their solubility and stability, making them more effective for therapeutic use (Lu & Felix, 2009).
2. Surface Modification for Biomolecular Interactions
This compound plays a crucial role in surface modification techniques, such as creating DNA arrays on gold surfaces for studying protein-DNA interactions. Brockman et al. (1999) utilized Fmoc and PEG modifiers in a multistep surface modification process, which is critical for surface plasmon resonance imaging studies (Brockman, Frutos, & Corn, 1999).
3. Drug Delivery Systems
The use of this compound in developing drug delivery systems is significant. Zhang et al. (2014) describe a PEG-Fmoc conjugate as an effective nanocarrier for paclitaxel, highlighting its high drug loading capacity and improved stability (Zhang et al., 2014). This demonstrates the potential of this compound in enhancing the efficacy of drug delivery, especially in cancer therapy.
4. Functional Material Fabrication
This compound is also pivotal in the fabrication of functional materials. Tao et al. (2016) discuss how Fmoc-modified amino acids and short peptides, including this compound, are used to create materials with unique properties for various applications, ranging from cell cultivation to drug delivery (Tao, Levin, Adler-Abramovich, & Gazit, 2016).
5. Biomedical Research and Therapeutics
In biomedical research and therapeutics, this compound is utilized for enhancing the delivery of therapeutic agents. For instance, Zhang et al. (2015) conducted a study on PEGylated Fmoc-amino acid conjugates as nanocarriers, demonstrating improved delivery efficacy of various drugs, which is crucial for enhancing the therapeutic potential of these agents (Zhang, Huang, Kwon, & Li, 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
CAS-Nummer |
675606-79-8 |
|---|---|
Molekularformel |
C39H59NO15 |
Molekulargewicht |
781.89 |
IUPAC-Name |
1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37-dodecaoxa-4-azanonatriacontan-39-oic acid |
InChI |
InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) |
InChI-Schlüssel |
SFAFLCDMDCLRMS-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(O)=O)OCC1C2=C(C=CC=C2)C3=C1C=CC=C3 |
Aussehen |
Solid powder |
Reinheit |
>97% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Fmoc-NH-PEG11-CH2COOH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



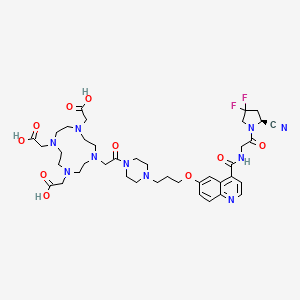

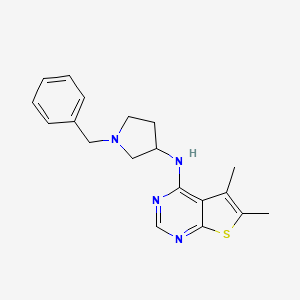
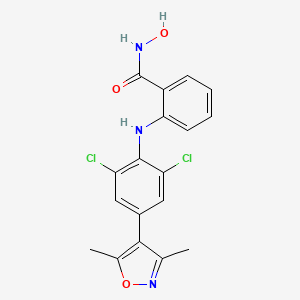
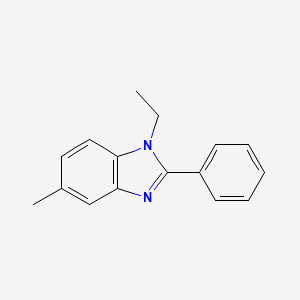
![sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[1-(4-sulfonatobutyl)benzo[cd]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[cd]indol-1-yl]butane-1-sulfonate](/img/structure/B607425.png)
![2-(7-ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide](/img/structure/B607426.png)
